ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.1117915 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Mode of Action
Compounds with similar structures have been used as atp-mimetic kinase inhibitors . They interact with the hinge region of their kinase: the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .
Biochemical Pathways
Compounds with similar structures have been developed into highly potent inhibitors of the kinase grk2 . Kinases play a crucial role in cellular signaling, and their inhibition can have profound effects on cell function.
Result of Action
As a potential kinase inhibitor, it could potentially disrupt cellular signaling pathways, leading to changes in cell function .
Biological Activity
Ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structural features combine a thieno[2,3-c]pyridine core with a benzyl group and an acetamido moiety, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₂O₃S |
Molecular Weight | 330.4 g/mol |
CAS Number | 126856-18-6 |
The biological activity of this compound is hypothesized to involve various mechanisms, including:
- Inhibition of Protein-Protein Interactions (PPIs): Research suggests that compounds similar to ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine can disrupt PPIs involved in oxidative stress pathways. For example, it may inhibit the Nrf2-Keap1 interaction, which is crucial for cellular defense against oxidative damage .
- Modulation of Enzyme Activity: The compound may interact with specific enzymes or receptors, altering their activity and leading to downstream biological effects. This could involve binding to active sites or allosteric sites on target proteins.
Antioxidant Activity
Studies have indicated that thieno[2,3-c]pyridine derivatives exhibit significant antioxidant properties. Ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine compounds have been shown to enhance the cellular defense system against oxidative stress by upregulating antioxidant enzymes through Nrf2 activation .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of thieno[2,3-c]pyridine derivatives suggest that they possess activity against various bacterial strains. The presence of the benzyl and acetamido groups may enhance their interaction with microbial targets.
Case Studies
-
Study on Structural Activity Relationship (SAR):
A study focusing on SAR revealed that modifications to the thieno[2,3-c]pyridine structure significantly impact biological activity. For instance, variations in substituents at specific positions have been shown to alter potency against oxidative stress-related pathways and microbial targets . -
In Vitro Testing:
In vitro assays demonstrated that derivatives of thieno[2,3-c]pyridine exhibit varying degrees of cytotoxicity against cancer cell lines. This suggests potential applications in cancer therapeutics where modulation of cell survival pathways is critical.
Properties
IUPAC Name |
ethyl 2-acetamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.ClH/c1-3-24-19(23)17-15-9-10-21(11-14-7-5-4-6-8-14)12-16(15)25-18(17)20-13(2)22;/h4-8H,3,9-12H2,1-2H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQDBVHMPFTJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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